molecular formula C8H16ClNO B2710143 Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride CAS No. 2173999-18-1

Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride

Cat. No.: B2710143
CAS No.: 2173999-18-1
M. Wt: 177.67
InChI Key: SNUIOZDEFWSWPS-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride is a nitrogen-containing heterocyclic compound It is part of the azepane family, which is characterized by a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride typically involves the ring expansion of smaller heterocycles or the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of nitro groups into singlet nitrenes under blue light irradiation at room temperature . This process transforms a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that can be performed under mild conditions. Techniques such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones are commonly employed . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce fully saturated azepanes

Mechanism of Action

The mechanism of action of Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Properties

IUPAC Name

(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-2H-furo[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8-7(3-5-10-8)6-9-4-1;/h7-9H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIOZDEFWSWPS-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCO2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.